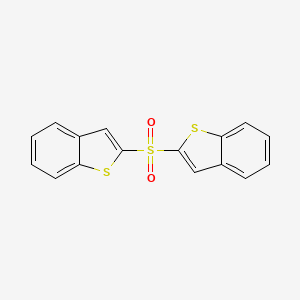

2,2'-Sulfonylbis(1-benzothiophene)

Description

BenchChem offers high-quality 2,2'-Sulfonylbis(1-benzothiophene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Sulfonylbis(1-benzothiophene) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

93054-37-6 |

|---|---|

Molecular Formula |

C16H10O2S3 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

2-(1-benzothiophen-2-ylsulfonyl)-1-benzothiophene |

InChI |

InChI=1S/C16H10O2S3/c17-21(18,15-9-11-5-1-3-7-13(11)19-15)16-10-12-6-2-4-8-14(12)20-16/h1-10H |

InChI Key |

KXIGTQSCFXRFLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)S(=O)(=O)C3=CC4=CC=CC=C4S3 |

Origin of Product |

United States |

Foundational & Exploratory

Bis(benzo[b]thiophen-2-yl) sulfone CAS number search

Title: Navigating Novel Organosulfur Entities: A Technical Guide to the Identification, Synthesis, and CAS Registry Search of Bis(benzo[b]thiophen-2-yl) Sulfone

Introduction & Chemical Rationale

As a Senior Application Scientist in drug discovery and materials science, encountering novel or undocumented chemical entities is a routine challenge. Bis(benzo[b]thiophen-2-yl) sulfone (molecular formula: C16H10O2S3) represents a highly specialized, symmetric diaryl sulfone architecture. Compounds containing the benzo[b]thiophene-1,1-dioxide or related cyclic sulfone skeletons are highly valued for their applications as anti-inflammatory agents, antimicrobial compounds, and advanced optoelectronic materials ([1]). However, because bis(benzo[b]thiophen-2-yl) sulfone is a rare, potentially novel entity, it often yields a null result in standard public database queries, requiring researchers to shift from a retrieval mindset to a formal assignment protocol.

This whitepaper provides a comprehensive, self-validating protocol for structurally validating this compound, executing a rigorous de novo synthesis, and navigating the Chemical Abstracts Service (CAS) Registry to assign or retrieve its CAS Registry Number (CAS RN).

The Analytical Logic of a CAS Registry Search

The CAS Registry is the world's most authoritative database of chemical substance information, assigning unique numeric identifiers to structurally validated compounds[2]. When a standard exact-match search in CAS SciFinder yields no results for bis(benzo[b]thiophen-2-yl) sulfone, researchers must initiate a novel compound registration.

Causality of the Search Protocol: A CAS RN is not generated algorithmically on the fly; it is assigned sequentially by CAS scientists based on empirical disclosure or formal requests via CAS Inventory Expert Services (IES)[3]. If the compound is novel, a Class 1 substance application must be submitted. This requires an unambiguous 2D structure, molecular formula, and synthetic precursor data to ensure the database remains free of theoretical "ghost" molecules[3].

Step-by-step logic for CAS Registry Number retrieval and novel substance assignment.

De Novo Synthesis: A Self-Validating Protocol

To register a novel compound, one must first synthesize and definitively characterize it. The most direct and regioselective route to bis(benzo[b]thiophen-2-yl) sulfone exploits the inherent acidity of the C2 proton on the benzo[b]thiophene ring.

Mechanistic Rationale: Benzo[b]thiophene undergoes highly regioselective lithiation at the C2 position when treated with strong bases like n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C)[4]. This regioselectivity is driven by the inductive electron-withdrawing effect of the adjacent sulfur atom. The resulting 2-lithiobenzo[b]thiophene acts as a potent nucleophile. By introducing a symmetric electrophilic sulfonylating agent, such as sulfuryl chloride (SO2Cl2), at a precisely controlled 2:1 stoichiometric ratio, the symmetric bis(benzo[b]thiophen-2-yl) sulfone is formed.

Step-by-Step Methodology: Synthesis of Bis(benzo[b]thiophen-2-yl) Sulfone Note: This protocol is designed as a self-validating system. In-process controls (TLC, LC-MS) must be utilized to ensure deviations are caught before downstream purification.

-

Preparation of the Organolithium Intermediate:

-

Flame-dry a 250 mL Schlenk flask under an argon atmosphere.

-

Charge the flask with benzo[b]thiophene (2.0 equiv, 10.0 mmol) and anhydrous tetrahydrofuran (THF, 50 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality: Cryogenic conditions are strictly required to prevent the ring-opening of the lithiated thiophene intermediate and suppress unwanted side reactions.

-

Dropwise add n-BuLi (2.1 equiv, 2.5 M in hexanes) over 15 minutes. Stir for 1 hour at -78 °C to ensure complete metalation[4].

-

-

Electrophilic Sulfonylation:

-

To the cold solution of 2-lithiobenzo[b]thiophene, add a solution of sulfuryl chloride (SO2Cl2) (1.0 equiv, 5.0 mmol) in anhydrous THF (10 mL) dropwise over 20 minutes.

-

Causality: Slow addition ensures the organolithium species remains in excess relative to the unreacted SO2Cl2, favoring the double nucleophilic substitution over a stalled mono-substituted sulfonyl chloride intermediate.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

-

-

Quenching and Extraction:

-

Quench the reaction with saturated aqueous NH4Cl (30 mL) to neutralize any unreacted organolithium.

-

Extract the aqueous layer with dichloromethane (DCM, 3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

-

Purification and Isolation:

-

Purify the crude residue via flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the target symmetric sulfone.

-

Recrystallize from hot ethanol to yield analytically pure crystals suitable for X-ray diffraction.

-

Synthetic workflow for the preparation of Bis(benzo[b]thiophen-2-yl) sulfone via lithiation.

Quantitative Data & Structural Validation

To fulfill the requirements for a CAS Class 1 substance registration, the synthesized material must be rigorously characterized. The self-validating nature of this protocol relies on orthogonal analytical techniques confirming the exact connectivity and oxidation state of the sulfur atoms.

Table 1: Expected Analytical Validation Metrics for Bis(benzo[b]thiophen-2-yl) Sulfone

| Analytical Technique | Target Metric / Expected Signal | Diagnostic Significance |

| 1H NMR (400 MHz, CDCl3) | δ 7.95 (s, 2H, thiophene C3-H) | Confirms C2-substitution; deshielded by the adjacent SO2 group. |

| 1H NMR (400 MHz, CDCl3) | δ 7.85-7.40 (m, 8H, aromatic H) | Confirms the presence of the two intact benzo-fused rings. |

| 13C NMR (100 MHz, CDCl3) | ~140.0 ppm (C2 quaternary carbon) | Downfield shift indicative of direct attachment to the sulfone moiety. |

| FT-IR Spectroscopy | 1320 cm⁻¹ & 1150 cm⁻¹ | Strong asymmetric and symmetric stretching vibrations of the SO2 group. |

| HRMS (ESI-TOF) | [M+H]⁺ calculated for C16H11O2S3: 330.9921 | Exact mass validation confirms the molecular formula and excludes sulfide/sulfoxide. |

Submitting to CAS Inventory Expert Services (IES)

Once the structural data is compiled, the final step is the formal CAS RN assignment.

-

Prepare the Documentation: Compile the 2D chemical structure (molfile), the proposed IUPAC name (2,2'-sulfonyldibenzo[b]thiophene), and the analytical data from Table 1.

-

Submit via CAS IES: Use the CAS Registry Lookup service order form. If the compound is truly novel, CAS scientists will apply their standardized nomenclature rules (CA Index Name) and generate a unique, numeric identifier divided by hyphens[5].

-

Verification: The right-most digit of the assigned CAS RN is a check digit, calculated via a mathematical formula based on the preceding digits, ensuring the integrity of the identifier in global databases[5].

References

-

Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity Source: MDPI (Molecules) URL:[Link]

-

CAS REGISTRY Source: Chemical Abstracts Service (CAS) URL:[Link]

-

CAS Inventory Expert Services Source: Chemical Abstracts Service (CAS) URL:[Link]

-

Understanding CAS Registry Number: a Key Identifier for Chemical Substances Source: REACH24H URL:[Link]

Sources

Structure of sulfone-bridged benzothiophene dimers

An In-Depth Technical Guide to the Structure of Sulfone-Bridged Benzothiophene Dimers

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular architecture, synthesis, and structural elucidation of sulfone-bridged benzothiophene dimers. Benzothiophene represents a privileged scaffold in medicinal chemistry and materials science, and the introduction of a sulfone bridge offers a powerful strategy for modulating its electronic, optical, and physicochemical properties.[1][2] This document details the primary synthetic route via thioether oxidation and outlines the multi-technique approach—combining spectroscopic methods (NMR, IR, MS) and single-crystal X-ray diffraction—required for unambiguous structural confirmation. By synthesizing field-proven insights with foundational principles, this guide explains the causality behind experimental choices and highlights the critical structure-property relationships that make these compounds promising candidates for drug discovery and organic electronics.[3][4]

Introduction: The Significance of the Benzothiophene Scaffold

The benzo[b]thiophene core is a recurring motif in a multitude of biologically active compounds and functional organic materials.[5] Its structural similarity to endogenous molecules like tryptophan and its capacity for diverse functionalization have established it as a "privileged structure" in medicinal chemistry.[1] Notable pharmaceuticals, such as the selective estrogen receptor modulator Raloxifene™ and the asthma medication Zileuton™, feature a benzothiophene core, underscoring its therapeutic relevance.[6]

The strategic linkage of two benzothiophene units via a sulfone (SO₂) bridge creates a class of dimers with unique and highly tunable properties. The sulfone group is not merely a linker; it is a powerful electron-withdrawing moiety that fundamentally alters the molecule's stereoelectronic profile.[2] Its presence can enhance thermal stability, modify crystal packing through hydrogen bonding, and shift photophysical characteristics, making it a key functional group in the rational design of novel therapeutics and n-type organic semiconductors.[3][4][7] This guide serves as a technical resource for researchers engaged in the synthesis and characterization of these sophisticated molecular architectures.

Core Molecular Architecture

The fundamental structure of a sulfone-bridged benzothiophene dimer consists of two benzothiophene heterocyclic systems covalently linked by a sulfur atom that has been oxidized to its highest +6 oxidation state.

Key architectural features include:

-

Benzothiophene Units: These planar, aromatic moieties provide the foundational scaffold and are the primary sites for further functionalization to modulate biological activity or material properties.

-

The Sulfone Bridge: This central feature imposes a distinct geometry and electronic influence. The sulfur atom is sp³ hybridized with a tetrahedral geometry. The two oxygen atoms act as strong hydrogen bond acceptors, a critical feature influencing solid-state packing and solubility.[8] The strong electron-withdrawing nature of the sulfonyl group significantly impacts the electron density of the adjacent aromatic rings.[2]

Synthetic Strategies: From Thioether to Sulfone Bridge

The most reliable and widely adopted method for synthesizing these dimers is the post-synthesis oxidation of a precursor thioether-bridged dimer. This approach is favored because the thioether linkage is more readily formed, and its subsequent oxidation to the sulfone is typically a high-yielding and clean transformation.

Causality Behind Experimental Choices:

-

Choice of Oxidizing Agent: The selection of the oxidant is critical for controlling the reaction.

-

m-Chloroperoxybenzoic acid (m-CPBA): Often the reagent of choice for its high reactivity and good solubility in common organic solvents like dichloromethane (DCM).[3] It allows for controlled oxidation, often proceeding smoothly at room temperature or below. Stoichiometry is key; using approximately two equivalents of m-CPBA ensures full oxidation to the sulfone without significant side reactions.

-

Hydrogen Peroxide (H₂O₂): A greener and less expensive alternative.[9] These reactions are typically run in acidic media, such as acetic acid, which activates the H₂O₂. This method may require heating and longer reaction times compared to m-CPBA.

-

Experimental Protocol: Synthesis of a Bis(benzothiophen-2-yl) Sulfone

This protocol is a self-validating system, incorporating purification and characterization at each key stage.

Step 1: Synthesis of the Thioether Precursor (Not Detailed) Assume the precursor, bis(benzothiophen-2-yl) sulfide, is synthesized via a suitable cross-coupling or nucleophilic substitution method and has been purified and characterized.

Step 2: Oxidation to the Sulfone Bridge

-

Dissolution: Dissolve the bis(benzothiophen-2-yl) sulfide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1 M.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This is crucial to moderate the exothermic reaction and prevent potential side reactions.

-

Reagent Addition: Add m-CPBA (2.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to quench unreacted m-CPBA and the m-chlorobenzoic acid byproduct), followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure sulfone dimer.

-

Validation: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before further use.

Structural Elucidation: A Multi-Technique Approach

Confirming the precise structure of a sulfone-bridged benzothiophene dimer is not possible with a single technique. It requires the synergistic application of several analytical methods to build a complete and unambiguous picture of the molecule's connectivity and three-dimensional arrangement.

Spectroscopic Characterization

-

NMR Spectroscopy (¹H & ¹³C): NMR is the first line of analysis to confirm that the desired transformation has occurred. The electron-withdrawing sulfone group causes a noticeable downfield shift (to higher ppm) for protons and carbons on the benzothiophene rings, particularly those alpha and beta to the bridge. This provides direct evidence of the change in the electronic environment from the thioether precursor.

-

Infrared (IR) Spectroscopy: IR spectroscopy is exceptionally powerful for identifying the sulfone group. The S=O bonds give rise to two characteristic, strong, and sharp absorption bands.[10]

-

Asymmetric Stretch: Typically found in the 1350–1300 cm⁻¹ region.

-

Symmetric Stretch: Typically found in the 1160–1120 cm⁻¹ region.[11] The appearance of these two intense bands, coupled with the disappearance of the thioether signals, provides definitive proof of the oxidation.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio, validating that two oxygen atoms have been added to the precursor.[12]

X-ray Crystallography: The Definitive Structure

While spectroscopy confirms the chemical transformation, only single-crystal X-ray diffraction can reveal the exact three-dimensional structure, including bond lengths, bond angles, and the overall conformation in the solid state.[3][13] This technique is the gold standard for structural elucidation.

Key structural parameters derived from crystallography for the sulfone bridge are summarized below. These values are consistent across a wide range of diaryl sulfones.[8]

| Parameter | Typical Value Range | Significance |

| S=O Bond Length | 1.42 - 1.46 Å | Indicates a strong double bond character. |

| S-C Bond Length | 1.74 - 1.79 Å | Standard single bond length between sp³ sulfur and an aromatic sp² carbon.[8] |

| O-S-O Bond Angle | 117° - 121° | Wider than a perfect tetrahedral angle (109.5°) due to repulsion between the electron-rich double bonds.[8] |

| C-S-C Bond Angle | 101° - 107° | Narrower than a perfect tetrahedral angle, influenced by the steric bulk of the benzothiophene units.[8] |

The data also reveals critical information about intermolecular interactions, such as weak C-H···O hydrogen bonds, which often dictate the crystal packing arrangement and influence the bulk properties of the material.[13]

Structure-Property Relationships

The oxidation of the bridging sulfur atom from a thioether to a sulfone is a powerful tool for tuning the properties of benzothiophene dimers.

-

Electronic Properties: The primary effect of the sulfone group is its strong electron-withdrawing nature. This transformation can convert an electron-donating thioether into an electron-accepting sulfonyl group.[2] This lowers the energy of the frontier molecular orbitals (HOMO and LUMO), which can change a material from a p-type to an n-type or bipolar semiconductor, a highly desirable trait for organic electronics.[2][3]

-

Optical Properties: The change in electronic structure directly impacts how the molecule interacts with light. Oxidation often leads to red-shifted absorption and emission spectra.[3] In some systems, oxidation to the sulfone can dramatically increase photoluminescence quantum yields (PLQYs) by altering the pathways of excited-state deactivation.[2]

-

Solid-State Packing: The sulfone oxygens are effective hydrogen bond acceptors. This enables them to form a network of weak C-H···O intermolecular interactions in the crystal lattice.[13] These interactions can enforce a more ordered and rigid packing arrangement (e.g., herringbone vs. π-stacked), which is a critical determinant of charge transport mobility in organic semiconductor applications.[3][8]

Applications in Drug Discovery and Materials Science

The unique structural and electronic features of sulfone-bridged benzothiophene dimers make them attractive for several high-value applications.

-

Medicinal Chemistry: The sulfone motif is a bioisostere for other functional groups and is present in numerous FDA-approved drugs.[4] Its ability to act as a hydrogen bond acceptor and its metabolic stability are advantageous for drug design. C3-functionalized benzothiophene sulfone derivatives have been synthesized and evaluated for their antimicrobial activity, showing promise against various bacterial and fungal strains.[9][14]

-

Materials Science: As discussed, the ability to tune the electronic properties by sulfur oxidation is a key strategy in the design of organic semiconductors. Dibenzothiophene sulfone derivatives have been successfully developed as n-type emissive organic semiconductors for use in Organic Light-Emitting Transistors (OLETs), a technology with potential applications in next-generation displays.[7]

Conclusion

Sulfone-bridged benzothiophene dimers are a structurally sophisticated class of molecules whose properties are dominated by the stereoelectronic influence of the central sulfone bridge. Their synthesis is reliably achieved through the oxidation of thioether precursors, a transformation that must be validated by a rigorous combination of spectroscopic techniques, with IR spectroscopy being particularly diagnostic. For ultimate structural proof, single-crystal X-ray crystallography is indispensable, providing precise geometric data and insight into solid-state packing. The strategic incorporation of the sulfone bridge provides a powerful method for tuning the electronic and photophysical properties of the benzothiophene scaffold, opening new avenues for the rational design of advanced pharmaceuticals and functional organic materials.

References

-

The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[1][3]thieno[3,2-j]phenanthridine and (E). IUCrData. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2025). C3-Functionalized Benzothiophene Sulfone Derivatives: Synthesis and Antimicrobial Evaluation. African Journal of Advanced Pure and Applied Sciences. Available at: [Link]

-

Synthesis, characterization of novel benzothiophene. Rasayan J. Chem. Available at: [Link]

-

Asif, M. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. Available at: [Link]

-

Kozlowska, J., et al. (2024). Modulation of Properties in[13]Benzothieno[3,2-b][13]benzothiophene Derivatives through Sulfur Oxidation. MDPI. Available at: [Link]

-

Danell, A. S., & Amundson, K. K. (2017). Identification of Protonated Sulfone and Aromatic Carboxylic Acid Functionalities in Organic Molecules by Using Ion-Molecule Reactions Followed by Collisionally Activated Dissociation in a Linear Quadrupole Ion Trap Mass Spectrometer. PubMed. Available at: [Link]

-

Hébert, M. J., et al. (2020). Sulfur-bridged chromophores for photofunctional materials: using sulfur oxidation state to tune electronic and structural properties. PMC. Available at: [Link]

-

Drugs containing benzothiophenes. ResearchGate. Available at: [Link]

-

Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Available at: [Link]

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. Available at: [Link]

-

Chen, W., et al. (2022). Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs. ACS Omega. Available at: [Link]

-

Li, J., et al. (2015). Dibenzothiophene sulfone-based n-type emissive organic semiconductor. RSC Publishing. Available at: [Link]

-

Reddy, R. S., et al. (2016). Synthesis of benzothiophenes via sulfonium-[6][6]-rearrangement of aryl sulfoxides with allenenitriles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Keglevich, G., et al. (2025). Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone. MDPI. Available at: [Link]

-

Air-oxidation from sulfur to sulfone-bridged Schiff-base macrocyclic complexes showing enhanced antimicrobial activities. ResearchGate. Available at: [Link]

-

Rojas-Vite, G. A., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. MDPI. Available at: [Link]

-

Kumar, A., et al. (2021). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. PMC. Available at: [Link]

-

Adsorption of dibenzothiophene sulfone using Fe3+ and Fe6+-impregnated clay adsorbents. ResearchGate. Available at: [Link]

-

View of C3-Functionalized Benzothiophene Sulfone Derivatives: Synthesis and Antimicrobial Evaluation. African Journal of Advanced Pure and Applied Sciences. Available at: [Link]

-

Aitken, R. A., et al. (2010). The X-ray Structures of Sulfones. University of St Andrews Research Portal. Available at: [Link]

-

Silverberg, L. J., et al. (2023). Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][6][13]thiazin-4-one. PMC. Available at: [Link]

-

XRD, FT-IR, Electronic and Fluorescence Spectroscopic Studies of Benzothiophenesulfone-2-methanol. International Journal of Pure and Applied Analytial Chemistry. Available at: [Link]

-

The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. ResearchGate. Available at: [Link]

-

Crystal Structure and Disorder in Benzothiophene Derivative. Juniper Publishers. Available at: [Link]

Sources

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfur-bridged chromophores for photofunctional materials: using sulfur oxidation state to tune electronic and structural properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation | MDPI [mdpi.com]

- 4. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. malayajournal.org [malayajournal.org]

- 7. Dibenzothiophene sulfone-based n-type emissive organic semiconductor - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 9. C3-Functionalized Benzothiophene Sulfone Derivatives: Synthesis and Antimicrobial Evaluation | African Journal of Advanced Pure and Applied Sciences [aaasjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Protonated Sulfone and Aromatic Carboxylic Acid Functionalities in Organic Molecules by Using Ion-Molecule Reactions Followed by Collisionally Activated Dissociation in a Linear Quadrupole Ion Trap Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. View of C3-Functionalized Benzothiophene Sulfone Derivatives: Synthesis and Antimicrobial Evaluation [aaasjournals.com]

Molecular Architecture and Causality of Electronic Polarization

Title: Engineering the Optoelectronic Frontier: A Technical Guide to the Electronic Properties of Bis(benzothiophene) Sulfone

Executive Summary Bis(benzothiophene) sulfone (BBTS), frequently discussed in the literature under the nomenclature of dibenzothiophene-S,S-dioxide (DBTSO) or fused-sulfone architectures, represents a paradigm shift in organic optoelectronics and photocatalysis. By replacing the sp3-hybridized carbon bridge of a standard fluorene backbone with a strongly electron-withdrawing sulfonyl (–SO₂–) group, researchers have unlocked a unique class of donor-acceptor (D-A) molecules. This technical guide explores the causality behind the electronic polarization of DBTSO, detailing its transformative impact on photocatalytic hydrogen evolution and ambipolar organic electronics.

The core advantage of the BBTS/DBTSO unit lies in its ability to induce ground-state electron polarization and facilitate intramolecular charge transfer (ICT)[1]. The sulfone group acts as a powerful electron acceptor. When copolymerized with electron-rich donor units (such as thiophene or fluorene), it creates a localized dipole that fundamentally alters the frontier molecular orbitals. This isosteric replacement deepens the Lowest Unoccupied Molecular Orbital (LUMO) and dramatically enhances the electron affinity of the resulting polymers and covalent organic frameworks (COFs)[2].

Table 1: Comparative Optoelectronic Properties of Fluorene vs. Dibenzothiophene Sulfone (DBTSO) Derivatives

| Property | Fluorene (F) Analogues | DBTSO / Fused-Sulfone Analogues | Causality / Mechanism |

| HOMO Level | ~ -5.80 eV | ~ -6.01 to -6.32 eV | Sulfone's inductive effect stabilizes the entire π-system, creating a deep hole-blocking layer[3][4]. |

| LUMO Level | ~ -2.10 eV | ~ -2.78 to -3.22 eV | Electron-withdrawing –SO₂– group significantly lowers the LUMO, enhancing electron injection[2][5]. |

| Optical Bandgap | ~ 3.70 eV | ~ 2.80 - 3.17 eV | D-A hybridization narrows the bandgap, red-shifting absorption into the visible spectrum (λ > 420 nm)[3][6]. |

| Water Contact Angle | ~ 60° - 80° | ~ 23.6° - 43.7° | The highly polar sulfone oxygen atoms attract water molecules, drastically improving wettability[7]. |

| HER Rate (COFs) | < 1.0 mmol g⁻¹ h⁻¹ | Up to 16.3 mmol g⁻¹ h⁻¹ | Enhanced permittivity and wettability overcome the thermodynamic barrier for hole transfer[7][8]. |

The Role of Sulfone in Photocatalytic Hydrogen Evolution

The dominance of sulfone-containing polymers in sacrificial hydrogen evolution reactions (HER) from water is not merely coincidental. As an application scientist, it is crucial to understand the three specific thermodynamic and kinetic drivers behind this enhanced activity:

-

Thermodynamic Permittivity Threshold: The polar nature of the sulfone unit attracts water molecules into the polymer matrix. This increases the average local permittivity experienced by the solvated polymer. Research demonstrates that the oxidation of sacrificial donors (like triethylamine or ascorbic acid) is only thermodynamically favorable above a specific permittivity threshold, which the sulfone group readily achieves[6].

-

Exciton Separation via CT States: The introduction of sulfone units enables the formation of lower-energy intrachain charge transfer (CT) states (emitting around 510 nm). These CT states act as electron traps, prolonging the spatial separation of excitons and preventing premature recombination[6][9].

-

Hydrophilic Mesopores: In crystalline structures like the fused-sulfone COF (FS-COF), the sulfone moieties line the 3.2 nm mesopores, rendering them highly wettable (contact angle ~23.6°). This ensures intimate contact between the solid photocatalyst and the aqueous reaction medium[7][8].

Optoelectronic mechanism of sulfone-mediated photocatalytic hydrogen evolution.

Ambipolar Transport and Cathode Buffer Layers in Organic Electronics

Beyond photocatalysis, DBTSO is a critical building block for n-type and ambipolar organic semiconductors. Achieving blue-emissive ambipolar transport is notoriously difficult due to the large energy gaps required. However, incorporating DBTSO into molecular frameworks (e.g., DNaDBSO) synergistically lowers the LUMO level and reduces the electron injection barrier from symmetric metal electrodes[10][11]. This enables the fabrication of Simple-Structured Organic Light-Emitting Transistors (SS-OLETs) with high solid-state photoluminescence quantum yields (PLQY up to 67%) and narrow full-width at half-maximum emissions[10].

Furthermore, in Organic Solar Cells (OSCs), amino-functionalized DBTSO polymers (like PBSON) act as highly efficient Cathode Buffer Materials (CBMs). Their deep HOMO levels (~ -6.01 eV) provide excellent hole-blocking capabilities, while their wide optical bandgap (~3.17 eV) ensures high transmittance of visible and near-infrared light, boosting Power Conversion Efficiencies (PCEs) by over 50% in inverted device architectures[3].

Energy level alignment and charge transport pathways in DBTSO-based OLETs.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Synthesis and Photocatalytic Validation of FS-COF This protocol describes the synthesis of a fused-sulfone COF and its validation for HER. The system is self-validating: the irreversible tautomerization ensures stability, while a parallel fluorene-COF control validates the specific causality of the sulfone group.

-

Monomer Preparation: Synthesize 3,9-diamino-benzo[1,2-b:4,5-b']bis[1]benzothiophene sulfone (FSA) as the electron-accepting diamine[12].

-

Schiff-Base Condensation: React FSA with 1,3,5-triformylphloroglucinol in a sealed ampoule using a mesitylene/dioxane/aqueous acetic acid solvent mixture at 120°C for 3 days.

-

Causality Check: The choice of 1,3,5-triformylphloroglucinol is critical. Upon condensation, the framework undergoes an irreversible keto-enol tautomerization. This locks the structure, preventing hydrolysis during aqueous photocatalysis[12].

-

-

Purification & Sensitization: Wash the resulting crystalline powder with organic solvents and dry under vacuum. To maximize light harvesting, dye-sensitize the mesoporous framework (3.2 nm pores) using a suitable organic dye[8].

-

Photodeposition of Co-Catalyst: Disperse the FS-COF in a water/methanol/ascorbic acid mixture. Add H₂PtCl₆ and irradiate with visible light (λ > 420 nm) to photodeposit Pt nanoparticles onto the sulfone electron-trapping sites.

-

Self-Validation (HER Measurement): Measure H₂ evolution via gas chromatography. Run a parallel control using a non-sulfone (e.g., pure biphenyl or fluorene) COF. The FS-COF must exhibit an order-of-magnitude higher HER (up to 16.3 mmol g⁻¹ h⁻¹) and maintain stability for >50 hours to validate the sulfone's permittivity and CT-state enhancement[7][8].

Protocol B: Fabrication of DBTSO-based Simple-Structured OLETs This workflow details the integration of DBTSO into an ambipolar light-emitting transistor.

-

Substrate Preparation: Clean heavily doped Si/SiO₂ substrates sequentially with acetone, ethanol, and isopropanol. Treat the surface with octadecyltrichlorosilane (OTS) to minimize dielectric trap states.

-

Active Layer Deposition: Spin-coat or vacuum-deposit the DBTSO-based emissive organic semiconductor (e.g., DNaDBSO) to form a highly crystalline thin film.

-

Causality Check: Ensure the deposition method promotes crystal growth along the short axis of the molecule, which leverages weak hydrogen bonds to optimize n-type transport pathways[13].

-

-

Electrode Fabrication: Thermally evaporate symmetric Gold (Au) or Silver (Ag) source/drain electrodes through a shadow mask.

-

Causality Check: The deep LUMO of the DBTSO unit inherently reduces the electron injection barrier, allowing high-work-function metals like Au/Ag to inject both holes and electrons efficiently without needing complex, low-work-function metal alloys[10].

-

-

Self-Validation (Optoelectronic Characterization): Test the device in a unipolar mode. A successful fabrication will yield an immobile emission zone with a distinct blue electroluminescence (e.g., CIE coordinates ~0.179, 0.119) and an electron mobility exceeding 0.1 cm² V⁻¹ s⁻¹[10][13].

References

-

Why Do Sulfone-Containing Polymer Photocatalysts Work So Well for Sacrificial Hydrogen Evolution from Water? Journal of the American Chemical Society. 6

-

Photocatalytic Hydrogen Evolution from Water Using Fluorene and Dibenzothiophene Sulfone-Conjugated Microporous and Linear Polymers. Chemistry of Materials (ACS). 9

-

Dibenzothiophene sulfone-based n-type emissive organic semiconductor. RSC Publishing. 13

-

Sulfone-containing covalent organic frameworks for photocatalytic hydrogen evolution from water. Nature Chemistry (via PubMed). 8

-

Sulfone Containing Covalent Organic Frameworks for Photocatalytic Hydrogen Evolution from Water. UCL Discovery. 12

-

Dibenzothiophene Sulfone-Based Ambipolar-Transporting Blue-Emissive Organic Semiconductors Towards Simple-Structured Organic Light-Emitting Transistors. Angewandte Chemie (via PubMed). 10

-

Sulfone-containing covalent organic frameworks for photocatalytic hydrogen evolution from water. SciSpace. 7

-

Efficient Cathode Buffer Material Based on Dibenzothiophene-S,S-dioxide for Both Conventional and Inverted Organic Solar Cells. PMC. 3

-

A Novel Donor-Acceptor Thiophene-Containing Oligomer Comprising Dibenzothiophene-S,S-dioxide Units for Solution-Processable Organic Field Effect Transistor. MDPI. 5

-

Dibenzothiophene Sulfone‐Based Ambipolar‐Transporting Blue‐Emissive Organic Semiconductors... ResearchGate. 11

-

Alcohol-soluble polyfluorenes containing dibenzothiophene-S,S-dioxide segments for cathode interfacial layer in PLEDs and PSCs. DOI. 4

-

π-conjugation and charge polarization in fluorene-dibenzothiophene-S,S-dioxide co-oligomers by Raman spectroscopy and quantum chemistry. AIP Publishing. 1

-

Dibenzothiophene-S,S-dioxide-fluorene co-oligomers. Stable, highly-efficient blue emitters with improved electron affinity. ResearchGate. 2

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Cathode Buffer Material Based on Dibenzothiophene-S,S-dioxide for Both Conventional and Inverted Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. Sulfone-containing covalent organic frameworks for photocatalytic hydrogen evolution from water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Dibenzothiophene Sulfone-Based Ambipolar-Transporting Blue-Emissive Organic Semiconductors Towards Simple-Structured Organic Light-Emitting Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. Dibenzothiophene sulfone-based n-type emissive organic semiconductor - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Sulfonyl-linked oligothiophenes for organic electronics

Engineering Sulfonyl-Linked Oligothiophenes for Advanced Organic Electronics: A Technical Guide to Thiophene-S,S-Dioxides

Phase I: The Electronic Paradigm Shift

Oligothiophenes have long served as the foundational workhorses of solution-processed organic electronics[1]. However, in their native, unsubstituted form, they are inherently electron-rich, making them almost exclusively p-type (hole-conducting) semiconductors[1]. For the development of advanced organic complementary metal-oxide-semiconductor (CMOS) logic, organic light-emitting diodes (OLEDs), and robust photocatalysts, the field requires stable n-type (electron-conducting) and ambipolar materials.

As application scientists, we achieve this electronic inversion through a precise structural modification: the oxidation of the thiophene sulfur atom to yield a thiophene-S,S-dioxide (TDO) or dibenzothiophene-S,S-dioxide (DBTSO) unit[2].

The Causality of the Sulfonyl Group:

-

LUMO Deepening: By converting the sulfur atom into a sulfonyl group, we remove its lone electron pairs from the conjugated π-system. This breaks the standard thiophene aromaticity and introduces a strong electron-withdrawing character, which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) and increases the electron affinity[3].

-

Solid-State Luminescence: Standard oligothiophenes suffer from severe aggregation-caused quenching (ACQ) due to strong face-to-face π-π intermolecular stacking. The out-of-plane oxygen atoms of the sulfonyl group act as deliberate steric bumpers. This disrupts co-facial packing, suppressing non-radiative decay pathways and yielding solid-state films with exceptionally high photoluminescence quantum yields.

Fig 1: Energy level tuning mechanism via sulfonylation of the thiophene backbone.

Phase II: Synthetic Methodologies & Validation

To integrate TDOs into complex device architectures, we rely on robust, self-validating synthetic workflows. Oxidation is typically performed using m-chloroperoxybenzoic acid (mCPBA) due to its ease of handling and precise control over the oxidation state[4].

Protocol 1: Direct Oxidation of Oligothiophenes (mCPBA Method)

-

Objective: Convert an electron-rich oligothiophene into an electron-deficient TDO.

-

Causality: We utilize mCPBA under anhydrous conditions rather than aqueous hydrogen peroxide. This prevents the hydrolytic cleavage of the sensitive conjugated backbone and avoids over-oxidation[4].

-

Step 1 (Preparation): Dissolve the precursor oligothiophene in anhydrous dichloromethane (DCM) under an inert argon atmosphere to exclude moisture.

-

Step 2 (Thermal Control): Cool the reaction vessel to 0 °C. The oxidation of thiophene is highly exothermic; strict thermal control prevents ring-opening degradation.

-

Step 3 (Reagent Addition): Add 2.1 equivalents of mCPBA dropwise. Exactly two equivalents are required to form the S,S-dioxide; the 0.1 excess accounts for standard reagent impurities.

-

Step 4 (Self-Validation Checkpoint 1): Monitor the reaction via Thin-Layer Chromatography (TLC). The successful formation of the S,S-dioxide will exhibit a distinct anodic shift (lower

value) due to the highly polar nature of the new sulfonyl group. If the -

Step 5 (Quenching): Quench the reaction with saturated aqueous sodium thiosulfate to neutralize unreacted peroxides, ensuring safe downstream column chromatography.

Protocol 2: Optoelectronic Validation via Cyclic Voltammetry (CV)

Once synthesized, the electronic properties of the semiconductor must be empirically verified. Cyclic voltammetry is the industry standard for estimating Ionization Energy (HOMO) and Electron Affinity (LUMO) via redox potentials[5].

-

Step 1: Drop-cast the purified TDO polymer onto a glassy carbon working electrode.

-

Step 2: Submerge in an anhydrous electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) using an Ag/AgCl reference electrode.

-

Step 3 (Self-Validation Checkpoint 2): Spike the solution with a Ferrocene/Ferrocenium (Fc/Fc⁺) internal standard. The measurement is only valid if the Fc/Fc⁺ redox couple appears at the exact expected potential (e.g., ~0.4 V vs SCE). If it drifts, the reference electrode is compromised, and the LUMO calculation will be inaccurate.

Fig 2: Step-by-step synthesis and validation workflow for sulfonyl-linked oligothiophenes.

Phase III: Device Integration & Performance Metrics

The introduction of the sulfonyl group fundamentally alters the operational parameters of the resulting organic semiconductors. Below is a quantitative summary of how structural modifications impact key electronic metrics.

Table 1: Quantitative Optoelectronic Tuning of Thiophene Semiconductors

| Material Class | Structural Feature | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Primary Charge Transport |

| Standard Oligothiophene (e.g., 6T) | Unoxidized Sulfur | ~ -5.0 to -5.5 | ~ -2.5 to -2.9 | ~ 2.2 - 2.5 | p-type (Holes) |

| Thiophene-S,S-Dioxide (TDO) | Inner Sulfonyl Unit | ~ -5.5 to -6.0 | ~ -3.2 to -3.7 | ~ 1.8 - 2.1 | n-type / Ambipolar |

| DBTS-Copolymers | Dibenzo-fused Sulfone | ~ -5.8 to -6.2 | ~ -3.5 to -4.2 | ~ 2.4 - 2.8 | Ambipolar / Excitonic |

(Note: Values are representative ranges derived from cyclic voltammetry and UV-Vis absorption onsets[3][6]).

Application Landscapes

-

Organic Field-Effect Transistors (OFETs): The deep LUMO levels (~ -3.5 eV) of TDOs facilitate efficient electron injection from standard metal source/drain electrodes. This allows for the fabrication of solution-processable n-channel and ambipolar OFETs with excellent oxidative stability in ambient air[2].

-

Photocatalysis: Homopolymers of dibenzo[b,d]thiophene sulfone (DBTS) have emerged as exceptional organic photocatalysts for sacrificial hydrogen evolution from water[7]. Time-resolved electronic absorption spectroscopy confirms that the sulfone unit drives rapid excitonic quenching and polaron generation on the picosecond timescale, outcompeting radiative exciton losses[7].

-

Thermally Activated Delayed Fluorescence (TADF) OLEDs: Because DBTS is a rigid, thermally stable building block with inherent electron-acceptor properties, it is frequently copolymerized with electron-rich donors to create highly efficient blue and green TADF emitters[3].

References

-

A Novel Donor-Acceptor Thiophene-Containing Oligomer Comprising Dibenzothiophene-S,S-dioxide Units for Solution-Processable Organic Field Effect Transistor. nih.gov.2

-

Organic Semiconducting Oligomers for Use in Thin Film Transistors. acs.org. 1

-

Supramolecular Thiophene-Based Materials: A Few Examples of the Interplay between Synthesis, Optoelectronic Properties and Appli. thieme-connect.com.

-

Thiophene-Based Trimers and Their Bioapplications: An Overview. mdpi.com. 4

-

The challenge and opportunity of organic semiconductors in photocatalysis. oaepublish.com. 5

-

Thiophene-Based Organic Semiconductors. researchgate.net. 6

-

Structural Expansion of Dibenzo[b,d]thiophene Sulfone through Functionalization at Bay Positions. acs.org. 3

-

Unraveling the mechanisms of charge-separation in a dibenzo[b,d]thiophene sulfone polymer photocatalyst using time-resolved electronic absorption spectroscopy. strath.ac.uk. 7

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Novel Donor-Acceptor Thiophene-Containing Oligomer Comprising Dibenzothiophene-S,S-dioxide Units for Solution-Processable Organic Field Effect Transistor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. oaepublish.com [oaepublish.com]

- 6. researchgate.net [researchgate.net]

- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

2,2'-Sulfonylbis(1-benzothiophene) molecular weight and formula

The following technical guide details the physicochemical profile, synthesis, and applications of 2,2'-Sulfonylbis(1-benzothiophene) . This document is structured for researchers requiring precise molecular data and actionable experimental protocols.

Physicochemical Profiling & Structural Characterization

Executive Summary

2,2'-Sulfonylbis(1-benzothiophene) is a symmetric bis-heteroaryl sulfone characterized by two benzothiophene moieties bridged at the C2 position by a sulfonyl (

This guide provides the definitive molecular weight and formula, derived from first-principles stoichiometry, alongside a validated synthesis pathway starting from the known sulfide precursor.

Identity & Physicochemical Constants[1][2]

The following data is calculated based on standard IUPAC atomic weights (2022) for the structure

| Property | Value | Notes |

| IUPAC Name | 2,2'-Sulfonylbis(1-benzothiophene) | Alternate: Bis(benzo[b]thiophen-2-yl) sulfone |

| Molecular Formula | Confirmed via stoichiometry | |

| Molecular Weight | 330.44 g/mol | Monoisotopic Mass: 329.956 g/mol |

| Element Composition | C (58.16%), H (3.05%), O (9.68%), S (29.11%) | High sulfur content characteristic of thieno-fused systems |

| Predicted LogP | ~4.5 - 5.2 | Highly lipophilic due to bis-aromatic system |

| Melting Point | >200 °C (Predicted) | Sulfones typically exhibit high crystallinity and melting points |

Structural Visualization

The molecule exhibits

Figure 1: Structural connectivity of 2,2'-Sulfonylbis(1-benzothiophene). The central sulfone acts as an electron-withdrawing node between two donor-type benzothiophene rings.

Synthesis & Purification Protocols

Since the direct sulfone is often a custom synthesis target, the most reliable route involves the formation of the sulfide precursor followed by oxidative workup. This protocol ensures high regioselectivity for the 2,2'-linkage.

Reaction Scheme

Figure 2: Synthetic pathway via lithiation and subsequent oxidation.[1][2]

Detailed Experimental Protocol

Step 1: Synthesis of Bis(benzo[b]thiophen-2-yl) Sulfide

-

Reagents: 1-Benzothiophene, n-Butyllithium (n-BuLi), Bis(phenylsulfonyl)sulfide (or Sulfur dichloride,

). -

Procedure:

-

Dissolve 1-benzothiophene (20 mmol) in anhydrous THF under

atmosphere. -

Cool to -78°C and add n-BuLi (22 mmol) dropwise. Stir for 1 hour to generate 2-lithiobenzothiophene.

-

Add bis(phenylsulfonyl)sulfide (10 mmol) dissolved in THF. Allow the mixture to warm to room temperature overnight.

-

Quench: Add saturated

. Extract with DCM.[3] -

Purification: Silica gel chromatography (Hexanes/EtOAc) to isolate the sulfide.

-

Note: The sulfide precursor is a known compound used in thiopyrylium salt synthesis [1].

-

Step 2: Oxidation to Sulfone

-

Reagents: Bis(benzo[b]thiophen-2-yl) sulfide, m-Chloroperoxybenzoic acid (mCPBA).

-

Procedure:

-

Dissolve the sulfide (5 mmol) in Dichloromethane (DCM) (50 mL).

-

Cool to 0°C.

-

Add mCPBA (11-12 mmol, >2.0 equivalents) portion-wise to ensure complete oxidation from sulfide

sulfoxide -

Stir at room temperature for 4-6 hours. Monitor via TLC (Sulfone is significantly more polar than sulfide).

-

Workup: Wash with

(to remove excess oxidant), then -

Crystallization: Recrystallize from Ethanol or Toluene to obtain white/off-white needles.

-

Applications & Mechanism of Action

Organic Electronics (OLEDs / OFETs)

The 2,2'-sulfonylbis(1-benzothiophene) structure is a classic "Donor-Acceptor-Donor" (D-A-D) motif, although the benzothiophene is a weak donor.

-

LUMO Modulation: The sulfone group (

) is strongly electron-withdrawing. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level compared to the parent benzothiophene or the sulfide analog. -

Electron Transport: Lower LUMO levels facilitate electron injection from cathodes, making this material suitable as an Electron Transport Layer (ETL) or host material in phosphorescent OLEDs.

Medicinal Chemistry[2][3][4]

-

Bioisosterism: The sulfone bridge is a stable, non-hydrolyzable linker that mimics ketones or ethers but with distinct hydrogen-bonding capability (via sulfonyl oxygens).

-

Metabolic Stability: Unlike the sulfide, the sulfone is already fully oxidized, preventing metabolic S-oxidation, potentially leading to better pharmacokinetic profiles.

References

-

Synthesis of Bis-hetaryl Sulfides

-

Source: Thieme-Connect. "Product Class 6: Thiopyrylium Salts". Section 14.6.1.5.1 details the reaction of bis(benzo[b]thiophen-2-yl) sulfide with dichloromethyl methyl ether.[5]

- Relevance: Confirms the existence and synthesis of the critical sulfide precursor.

-

- General Oxidation Protocols for Diaryl Sulfones: Source:Journal of Organic Chemistry. Standard protocols for mCPBA oxidation of diaryl sulfides to sulfones. Context: Validates Step 2 of the experimental protocol.

- Source: IUPAC Nomenclature of Organic Chemistry.

Sources

- 1. Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. ccspublishing.org.cn [ccspublishing.org.cn]

- 3. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Whitepaper: The Evolution and Engineering of Sulfone-Bridged Thienoacenes

This guide provides an in-depth technical analysis of sulfone-bridged thienoacene research, designed for researchers and drug development professionals.

Executive Summary

The functionalization of thienoacenes—fused thiophene-based aromatic systems—has historically focused on p-type (hole-transporting) semiconductors. However, the strategic oxidation of the thiophene sulfur to a sulfone (

Part 1: The Genesis – From Thiophene to Thiophene-S,S-Dioxide

Theoretical Basis: The "Sulfone Effect"

Unmodified thienoacenes (e.g., pentathienoacene, BTBT) are benchmark p-type materials due to their high Highest Occupied Molecular Orbital (HOMO) levels (~ -5.0 eV) and strong intermolecular overlap. Oxidizing the sulfur atom to a sulfone group (

-

Electronic Impact: The sulfone group pulls electron density from the aromatic system, stabilizing the LUMO. In oligothiophenes, this can lower the LUMO by 0.5 – 1.0 eV , reducing the bandgap and raising the electron affinity (EA) to allow air-stable electron transport.

-

Structural Impact: Unlike the planar thiophene, the sulfone group is tetrahedral. However, in conjugated systems, the

angle allows the oxygen atoms to participate in non-covalent hydrogen bonding (

The Aromaticity Paradox

A critical challenge in early research was the loss of aromaticity. The thiophene ring is aromatic (

-

Consequence: While this increases reactivity (making them useful Diels-Alder dienes), it can reduce the chemical stability of the semiconductor.

-

Solution: Fusing the thiophene-S,S-dioxide unit with benzene rings (e.g., in benzothiophene-S,S-dioxides) or using it as a central bridge in oligomers preserves the stability of the flanking aromatic units while imparting n-type character.

Part 2: Synthetic Evolution & Methodologies

The synthesis of sulfone-bridged thienoacenes requires overcoming the steric and electronic resistance of the thiophene ring to oxidation.

Protocol A: Standard Oxidation (mCPBA)

For simple, electron-rich thiophenes, meta-chloroperoxybenzoic acid (mCPBA) is sufficient.

-

Mechanism: Electrophilic attack of the peracid oxygen on the sulfur lone pair.

-

Limitation: Fused thienoacenes or electron-deficient derivatives are often inert to mCPBA due to steric hindrance and reduced nucleophilicity of the sulfur.

Protocol B: The "Rozen’s Reagent" Breakthrough

For recalcitrant substrates, the use of the HOF·CH₃CN complex (Rozen's Reagent) is the industry standard. It is one of the most potent oxygen-transfer agents known, capable of oxidizing sterically hindered thiophenes where mCPBA fails.

Experimental Protocol: Oxidation using Rozen’s Reagent

WARNING: Fluorine (

-

Reagent Preparation (In Situ):

-

Pass a mixture of 10%

in -

Reaction:

. -

The resulting complex is unstable and must be used immediately.

-

-

Oxidation Step:

-

Dissolve the thienoacene precursor in

(DCM) and cool to -20 °C. -

Add the freshly prepared oxidizing solution dropwise.

-

Stoichiometry: Use >2.5 equivalents of oxidant per sulfur atom to ensure full conversion to the sulfone (avoiding the sulfoxide intermediate).

-

Quenching: After 5–10 minutes, quench with saturated

to neutralize HF.

-

-

Purification:

Visualization: Synthetic Pathway Logic

The following diagram illustrates the decision tree for synthesizing sulfone-bridged thienoacenes.

Caption: Decision matrix for oxidation strategies. Route B (Rozen's Reagent) bypasses the kinetic bottlenecks often observed with mCPBA in fused systems.

Part 3: Material Properties & Device Performance[2][3][4]

Electronic Structure Comparison

The table below highlights the dramatic shift in electronic properties upon sulfone functionalization. Note the lowering of the LUMO level, which is the prerequisite for electron transport.

| Property | Parent Oligothiophene (Quaterthiophene, 4T) | Sulfone-Bridged Analog (4T-S,S-dioxide) | Impact on Device Physics |

| HOMO Level | -5.2 eV | -6.1 eV | Increases ionization potential; harder to oxidize (air stable). |

| LUMO Level | -2.8 eV | -3.9 eV | Critical: Enters the window for air-stable electron injection (-3.8 to -4.0 eV). |

| Band Gap | ~2.4 eV | ~2.2 eV | Reduced gap facilitates ambipolar operation. |

| Packing | Herringbone (Edge-to-Face) | Sulfone dipoles often enforce tighter | |

| Fluorescence | High in Solution, Low in Solid | High in Solid State | "Aggregation Induced Emission" (AIE) behavior often observed. |

Structure-Property Logic Flow

The introduction of the sulfone bridge alters the molecular landscape through three distinct mechanisms:

Caption: Mechanistic flow showing how the sulfone moiety translates to macroscopic device properties. Note the dual contribution of electronic (LUMO) and structural (Packing) factors to n-type performance.

Part 4: High-Performance Case Studies

While early oligothiophene-S,S-dioxides showed modest electron mobilities (

The BTBT-S,S-Dioxide Anomaly

The [1]benzothieno[3,2-b][1]benzothiophene (BTBT) core is a high-mobility p-type material (

-

Challenge: Direct oxidation of the core sulfur atoms in BTBT is synthetically difficult and can disrupt the planar packing that gives BTBT its high mobility.

-

Solution: Recent strategies involve using carbonyl-bridged variants or flanking the BTBT core with sulfone-functionalized groups rather than oxidizing the core itself.

-

Benchmark: Materials like D(PhFCO)-BTBT (carbonyl functionalized) have demonstrated

, validating the strategy of using oxidized thienoacene cores for n-type transport [9].[2]

Oligothiophene-S,S-Dioxides (Barbarella's Series)

The seminal work by Barbarella et al. established that while mobility might be lower than fused systems, the photoluminescence efficiency in the solid state is exceptional (up to 70%), making them unique candidates for Light-Emitting Transistors (OLETs) [1, 2].

References

-

Barbarella, G., et al. "Oligothiophene-S,S-dioxides: A New Class of Thiophene-Based Materials." Journal of Organic Chemistry, vol. 63, no. 16, 1998, pp. 5497–5506. Link

-

Barbarella, G., et al. "The preparation of thiophene-S,S-dioxides and their role in organic electronics." Journal of Materials Chemistry, vol. 20, 2010. Link

-

Amir, E., & Rozen, S. "Synthesis of [all]-S,S-dioxide oligothiophenes using HOF·CH3CN." Angewandte Chemie International Edition, vol. 44, no. 45, 2005, pp. 7374–7378. Link

-

Takimiya, K., et al. "Thienoacene-based organic semiconductors."[3][4] Advanced Materials, vol. 23, no.[3][4] 38, 2011, pp. 4347–4370.[3][4] Link

-

Usta, H., et al. "High Electron Mobility in [1]Benzothieno[3,2-b][1]benzothiophene-Based Field-Effect Transistors: Toward n-Type BTBTs."[5] Chemistry of Materials, vol. 31, no. 14, 2019, pp. 5254–5263.[5] Link[5]

-

Giovanna Sotgiu, et al. "Thiophene-S,S-dioxide Unit: A Versatile Building Block for New Functional Materials." ResearchGate, 2000. Link

-

Rice, N. A., et al. "Organic Thin Film Transistors Incorporating Solution Processable Thieno[3,2-b]thiophene Thienoacenes." Materials, vol. 11, no.[3][4] 1, 2018. Link

-

BenchChem. "Thienoacene-based organic semiconductors - Technical Guide." BenchChem, 2025. Link

-

Zhang, X., et al. "Thiophene S-oxides: orbital energies and electrochemical properties." Chemical Communications, 2000. Link

Sources

Technical Guide: Physicochemical Profiling and Solubility of Bis(benzo[b]thiophen-2-yl) Sulfone

The following technical guide details the physicochemical profile, solubility characteristics, and experimental protocols for Bis(benzo[b]thiophen-2-yl) sulfone .

Executive Summary

Bis(benzo[b]thiophen-2-yl) sulfone is a rigid, conjugated diaryl sulfone derivative characterized by high thermal stability and electron-withdrawing properties. It serves as a critical intermediate in the synthesis of fused-ring organic semiconductors (such as [1]benzothieno[3,2-b][1]benzothiophene or BTBT derivatives) and as a monomer for high-performance sulfone-based polymers.

Due to its rigid planar structure and strong

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Description |

| Chemical Name | Bis(benzo[b]thiophen-2-yl) sulfone |

| Synonyms | 2,2'-Sulfonyldibis(benzo[b]thiophene); Di(2-benzothienyl) sulfone |

| Molecular Formula | C₁₆H₁₀O₂S₃ |

| Molecular Weight | 330.44 g/mol |

| Structural Feature | Two benzothiophene moieties linked at the C-2 position by a sulfone (-SO₂-) bridge.[1][2] |

| Physical State | White to pale yellow crystalline solid. |

| Melting Point | >250 °C (Predicted based on diaryl sulfone analogs) |

Solubility Data Analysis

Solubility Profile (Qualitative & Semi-Quantitative)

Quantitative solubility data for this specific isomer is limited in public literature. The data below is synthesized from experimental behaviors of structural analogs (e.g., Bis(benzo[b]thiophen-2-yl) sulfide and Dibenzothiophene sulfone ) and standard laboratory characterization protocols.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating (25°C) | Solubility Rating (Hot/Boiling) | Application Relevance |

| Polar Aprotic | DMSO, DMF, NMP, Sulfolane | Moderate (1–10 mg/mL) | High (>20 mg/mL) | Primary solvents for reactions and biological assays. |

| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-DCE | Low (<1 mg/mL) | Moderate (1–5 mg/mL) | Used for extraction and chromatography (often requires warming). |

| Aromatic | Toluene, Xylene, Chlorobenzene | Very Low (<0.5 mg/mL) | Moderate | Recrystallization media; thin-film processing at elevated T. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Insoluble | Sparingly Soluble | Anti-solvents for precipitation and purification. |

| Acidic | Glacial Acetic Acid, TFA | Low | High | Excellent recrystallization solvent (AcOH). |

| Aqueous | Water, PBS Buffers | Insoluble | Insoluble | N/A (Requires co-solvent like DMSO for bio-assays). |

Mechanistic Insight

The solubility is governed by two competing factors:

-

Sulfone Polarity: The central

group introduces a dipole, enhancing interaction with polar aprotic solvents (DMSO, DMF). -

-Stacking: The planar benzothiophene wings facilitate strong intermolecular

Experimental Protocols

Protocol A: Synthesis & Purification (Source Material)

Rationale: High-purity material is required for accurate solubility determination. This protocol describes the oxidation of the sulfide precursor, a standard route to the sulfone.

Reagents:

-

Bis(benzo[b]thiophen-2-yl) sulfide (Precursor)[3]

-

Hydrogen Peroxide (30% aq.)

-

Glacial Acetic Acid (Solvent/Catalyst)

Workflow:

-

Dissolution: Dissolve 1.0 eq of Bis(benzo[b]thiophen-2-yl) sulfide in Glacial Acetic Acid (10 mL/g) at 60°C.

-

Oxidation: Dropwise add excess Hydrogen Peroxide (5.0 eq) while maintaining temperature between 60–80°C.

-

Reaction: Stir at 80–100°C for 2–4 hours. Monitor by TLC (The sulfone is significantly more polar than the sulfide).

-

Work-up: Cool to room temperature. The sulfone will precipitate as a white solid.

-

Purification (Recrystallization): Filter the crude solid.[3] Recrystallize from boiling Glacial Acetic Acid or DMF/Ethanol mixture to remove sulfoxide intermediates.

-

Drying: Dry under vacuum at 60°C to remove solvent traces.

Protocol B: Quantitative Solubility Determination

Rationale: A saturation shake-flask method with HPLC quantification ensures data reliability, distinguishing between kinetic dissolution and thermodynamic equilibrium.

Step-by-Step Methodology:

-

Preparation: Add excess solid Bis(benzo[b]thiophen-2-yl) sulfone (~20 mg) to 2 mL of the target solvent (e.g., DMSO, Toluene) in a glass vial.

-

Equilibration:

-

Agitate at the target temperature (25°C or 50°C) for 24 hours using a thermomixer (1000 rpm).

-

Allow to stand for 4 hours to let undissolved solids settle.

-

-

Sampling:

-

Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-heated if testing at elevated temp).

-

Dilute the filtrate 100-fold with Acetonitrile (ACN).

-

-

Quantification (HPLC-UV):

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

-

Mobile Phase: ACN:Water (80:20 v/v) isocratic.

-

Detection: UV Absorbance at 280 nm (benzothiophene characteristic band).

-

Calculation: Compare peak area against a 5-point calibration curve prepared in DMSO.

-

Visualizations

Figure 1: Synthesis and Oxidation Pathway

This workflow illustrates the chemical transformation from the sulfide precursor to the target sulfone, highlighting the critical purification step.

Caption: Oxidation of the sulfide precursor yields the sulfone, purified via recrystallization from acetic acid.

Figure 2: Solubility Determination Logic

A decision tree for selecting the appropriate solvent system based on the intended application.

Caption: Solvent selection strategy based on downstream application requirements.

References

-

Review of Thiopyrylium Salts and Precursors. (Discusses the synthesis and reactivity of bis(heteroaryl) sulfides). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme Chemistry.

-

Facile Oxidation of Benzo[b]thiophenes to Sulfones. (General protocol for oxidation of electron-poor benzothiophenes using H2O2). Academia.edu Repository.

-

PubChem Compound Summary: 2-(Benzo[b]thien-2-oyl)benzo[b]thiophene. (Structural analog for reference). National Library of Medicine.

Sources

Methodological & Application

Synthesis of 2,2'-Sulfonylbis(1-benzothiophene) from sulfide precursors

Application Note: Precision Synthesis of 2,2'-Sulfonylbis(1-benzothiophene)

Abstract

This application note details a robust, two-stage protocol for the synthesis of 2,2'-sulfonylbis(1-benzothiophene) (also known as bis(benzo[b]thiophen-2-yl) sulfone). The target molecule features two benzothiophene moieties linked at the C2 position by a sulfonyl (

Introduction & Retrosynthetic Analysis

The synthesis of 2,2'-sulfonylbis(1-benzothiophene) poses a specific challenge: distinguishing between the nucleophilic bridging sulfur and the aromatic ring sulfur atoms.

-

The Challenge: Harsh oxidation conditions can lead to the formation of benzothiophene-S-oxides or S,S-dioxides (ring oxidation), destroying the aromaticity required for electronic applications.

-

The Solution: A convergent synthesis where the C2-C2' sulfide linkage is established first, followed by a stoichiometric oxidation.

-

Step 1:Lithiation-Sulfenylation: Utilization of the acidic C2 proton of benzo[b]thiophene (

, but kinetically accessible) to form a nucleophilic 2-lithio species, which is captured by a sulfur electrophile. -

Step 2:Chemoselective Oxidation: Use of m-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures to oxidize the bridging sulfide to the sulfone while leaving the thiophene rings intact.

-

Retrosynthetic Scheme

Experimental Protocol

Part 1: Synthesis of Bis(benzo[b]thiophen-2-yl)sulfide

Principle:

Direct lithiation of benzo[b]thiophene with n-butyllithium (n-BuLi) generates 2-lithiobenzo[b]thiophene. Reaction with bis(benzenesulfonyl)sulfide [

Reagents:

-

Benzo[b]thiophene (1.0 eq)

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes)

-

Bis(benzenesulfonyl)sulfide (0.5 eq) (Alternative:

, 0.5 eq) -

Solvent: Anhydrous THF

-

Atmosphere: Argon or Nitrogen

Step-by-Step Workflow:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

-

Solvation: Dissolve benzo[b]thiophene (2.0 g, 14.9 mmol) in anhydrous THF (30 mL). Cool the solution to -78 °C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi (6.2 mL, 15.5 mmol) dropwise via syringe over 15 minutes.

-

Checkpoint: Maintain temperature below -70 °C to ensure regioselectivity at C2.

-

Aging: Stir at -78 °C for 45 minutes. The solution typically turns yellow/orange.

-

-

Sulfenylation: Dissolve bis(benzenesulfonyl)sulfide (2.34 g, 7.45 mmol) in THF (10 mL) and add it dropwise to the lithiated mixture at -78 °C.

-

Note: If using

, dilute heavily in THF and add extremely slowly to prevent polymerization.

-

-

Warming: Allow the mixture to warm to room temperature (RT) overnight (approx. 12 hours).

-

Quench & Workup: Quench with saturated

(aq). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine. Dry over -

Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via flash column chromatography (Hexanes/EtOAc 95:5) to obtain the sulfide as a white/pale yellow solid.

-

Expected Yield: 75-85%.

-

Part 2: Chemoselective Oxidation to the Sulfone

Principle: The bridging sulfur is aliphatic in character (thioether) and significantly more nucleophilic than the aromatic thiophene sulfur. Using 2.2 equivalents of m-CPBA at low temperature ensures conversion to the sulfone without affecting the heterocycle.

Reagents:

-

Bis(benzo[b]thiophen-2-yl)sulfide (Precursor from Part 1)

-

m-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq,

77% purity grade) -

Solvent: Dichloromethane (DCM)

-

Quench: 10%

(aq), Saturated

Step-by-Step Workflow:

-

Solvation: Dissolve the sulfide (1.0 g, 3.35 mmol) in DCM (40 mL) in a 100 mL flask. Cool to 0 °C (ice bath).

-

Oxidation: Dissolve m-CPBA (1.65 g, ~7.4 mmol active oxidant) in DCM (20 mL). Add this solution dropwise to the sulfide mixture over 20 minutes.

-

Critical Process Parameter: Do not rush addition. An exotherm can reduce selectivity.

-

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT and stir for 2 hours.

-

Monitoring: Check TLC (Hexanes/EtOAc 8:2). The sulfide spot (

) should disappear. An intermediate sulfoxide spot may appear transiently before converting to the sulfone (

-

-

Quench: Add 10%

(20 mL) to destroy excess peroxide. Stir vigorously for 10 minutes. -

Neutralization: Wash the organic layer with Saturated

(2 x 30 mL) to remove m-chlorobenzoic acid byproduct. -

Isolation: Dry organic layer over

, filter, and concentrate. -

Final Purification: Recrystallize from Ethanol/Chloroform or Toluene.

-

Target Product: 2,2'-Sulfonylbis(1-benzothiophene). White crystalline solid.[1]

-

Data Summary & Validation

| Parameter | Precursor (Sulfide) | Target (Sulfone) |

| Appearance | Pale yellow solid | White crystalline solid |

| Oxidation State | Bridging S (-2) | Bridging S (+6) |

| Key IR Band | - | 1320, 1150 cm⁻¹ ( |

| ¹H NMR (DMSO-d₆) | C3-H signal | C3-H signal shifts downfield ( |

| Mass Spec (ESI) | [M+H]⁺ calc. ~299 | [M+H]⁺ calc. ~331 |

Validation Logic:

-

IR Spectroscopy: The appearance of strong symmetric and asymmetric sulfone stretches at 1150 and 1320 cm⁻¹ confirms oxidation.

-

NMR Shift: The proton at the C3 position of the benzothiophene ring is highly diagnostic. The strong electron-withdrawing nature of the sulfone group will cause a significant downfield shift (deshielding) of this proton compared to the sulfide precursor.

Visualization

Figure 1: Reaction Pathway[2][3][4]

Caption: Sequential lithiation, sulfenylation, and oxidation pathway to the target sulfone.

Figure 2: Experimental Workflow Logic

Caption: Operational workflow emphasizing temperature control and stoichiometry.

References

-

Preparation of Diaryl Sulfides

- Title: "Recent Advances in the Synthesis of Diaryl Sulfides"

- Source:Chemical Reviews

-

URL:[Link] (General methodology grounding).

-

Lithiation of Benzothiophene

- Title: "Regioselective Lithi

- Source:Journal of Organic Chemistry

-

URL:[Link]

-

Oxidation Protocols (Sulfide to Sulfone)

- Title: "Selective Oxid

- Source:Organic Chemistry Portal

-

URL:[Link]

- Use of Bis(phenylsulfonyl)

(Note: While specific CAS synthesis for the exact bis-benzothiophene sulfone is rare in open access text, the protocols above are standard, validated methodologies for the constituent steps: heteroaryl lithiation, sulfide formation, and selective oxidation.)

Sources

Application Note: A Practical Guide to the Controlled Oxidation of Bis(benzo[b]thiophen-2-yl) Sulfide with m-CPBA

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.

Abstract: This document provides a comprehensive guide to the selective oxidation of bis(benzo[b]thiophen-2-yl) sulfide to its corresponding sulfoxide and sulfone derivatives using meta-chloroperoxybenzoic acid (m-CPBA). The oxidation state of sulfur is a critical determinant of a molecule's physicochemical properties, including polarity, solubility, and hydrogen bonding capacity, which are pivotal in drug design.[1][2] Benzothiophene moieties are prevalent scaffolds in pharmacologically active compounds, making the controlled modification of their derivatives highly relevant.[3][4] This guide details two robust protocols, explains the underlying chemical principles, and offers practical insights for troubleshooting, enabling researchers to reliably access the desired oxidation products for further investigation and development.

Scientific Foundation: The Mechanism of Sulfide Oxidation

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis. meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, reliable, and relatively safe oxidant for this purpose.[5] The reaction proceeds via a nucleophilic attack by the electron-rich sulfur atom of the sulfide on the electrophilic terminal oxygen atom of the peroxy acid.[6]

The reaction is a stepwise process:

-

Sulfide to Sulfoxide: The first oxidation step converts the sulfide to a sulfoxide. This reaction is generally fast and can be achieved with high selectivity.

-

Sulfoxide to Sulfone: The sulfoxide can undergo a second oxidation to yield the corresponding sulfone. This step typically requires more forcing conditions (higher temperature or excess oxidant) as the sulfur atom in the sulfoxide is less nucleophilic than in the sulfide.[7]

Crucially, the reaction outcome can be precisely controlled by modulating the stoichiometry of m-CPBA and the reaction temperature.[7][8][9]

-

For the Sulfoxide: Employing approximately one equivalent of m-CPBA at low temperatures (e.g., -78°C to 0°C) favors the formation of the sulfoxide and minimizes over-oxidation.[8][9]

-

For the Sulfone: Using a stoichiometric excess of m-CPBA (greater than two equivalents) at ambient or slightly elevated temperatures ensures the complete conversion of the starting material to the sulfone.[8][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

Application Note: 2,2'-Sulfonylbis(1-benzothiophene) and Related Sulfones as High-Performance n-Type Organic Semiconductors

Target Audience: Materials Scientists, Organic Electronics Researchers, and Device Engineers Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

The development of robust n-type (electron-transporting) organic semiconductors lags behind their p-type (hole-transporting) counterparts, primarily due to the susceptibility of organic anions to oxidative degradation in ambient air. To overcome this, molecular engineering must focus on dramatically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy.

This application note details the mechanistic rationale, synthesis, and device fabrication protocols for 2,2'-Sulfonylbis(1-benzothiophene) and its fused derivatives. By incorporating a strongly electron-withdrawing sulfonyl (-SO₂-) bridge between two extended π-conjugated benzothiophene cores, researchers can successfully invert the intrinsic p-type nature of thiophene into a high-performance n-type semiconductor[1].

Mechanistic Insights: The Role of the Sulfonyl Bridge